2-Nitrobenzyl cyclohexylcarbamate

Catalog No.
S1488184
CAS No.
119137-03-0
M.F
C14H18N2O4
M. Wt
278.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitrobenzyl cyclohexylcarbamate

CAS Number

119137-03-0

Product Name

2-Nitrobenzyl cyclohexylcarbamate

IUPAC Name

(2-nitrophenyl)methyl N-cyclohexylcarbamate

Molecular Formula

C14H18N2O4

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C14H18N2O4/c17-14(15-12-7-2-1-3-8-12)20-10-11-6-4-5-9-13(11)16(18)19/h4-6,9,12H,1-3,7-8,10H2,(H,15,17)

InChI Key

NJMCHQONLVUNAM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)OCC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1CCC(CC1)NC(=O)OCC2=CC=CC=C2[N+](=O)[O-]

2-Nitrobenzyl cyclohexylcarbamate is an organic compound with the molecular formula C₁₄H₁₈N₂O₄ and a molecular weight of approximately 278.31 g/mol. This compound features a nitro group attached to a benzyl moiety, which is further connected to a cyclohexylcarbamate. The presence of the nitro group contributes to its unique chemical properties, making it a subject of interest in various fields, including organic chemistry and materials science. The compound is characterized by its melting point, which ranges from 102°C to 106°C, indicating its solid state under standard conditions .

Typical of carbamates and nitro compounds. Notably, it can participate in nucleophilic acyl substitution reactions, which are fundamental in the synthesis of various derivatives. The presence of the nitro group can also facilitate electrophilic aromatic substitution reactions, enhancing the reactivity of the benzyl moiety .

Additionally, this compound is known to be involved in photo

The synthesis of 2-Nitrobenzyl cyclohexylcarbamate typically involves nucleophilic acyl substitution reactions. A common method includes reacting 2-nitrobenzyl alcohol with cyclohexyl isocyanate under controlled conditions. This reaction can yield the desired carbamate product efficiently:

  • Preparation of Reactants: Obtain 2-nitrobenzyl alcohol and cyclohexyl isocyanate.
  • Reaction Setup: Mix the reactants in an appropriate solvent at a controlled temperature.
  • Reaction Monitoring: Monitor the reaction progress using techniques such as thin-layer chromatography.
  • Product Isolation: Once the reaction reaches completion, isolate the product through filtration or evaporation followed by recrystallization to purify the compound .

2-Nitrobenzyl cyclohexylcarbamate finds applications primarily in materials science and organic synthesis:

  • Photolithography: It serves as a photobase generator in photoresist formulations used in semiconductor manufacturing.
  • Organic Synthesis: The compound acts as an intermediate in synthesizing other organic molecules, particularly those requiring nitro or carbamate functionalities.
  • Responsive Materials: Its ability to release bases upon irradiation makes it suitable for developing smart materials that respond to light stimuli .

Interaction studies involving 2-Nitrobenzyl cyclohexylcarbamate focus on its photochemical behavior and its interactions with biological systems. Research indicates that upon UV irradiation, the compound can generate reactive species that may interact with biological macromolecules, potentially altering their function or stability. These interactions are crucial for understanding its application in drug delivery systems and responsive materials .

Several compounds share structural similarities with 2-Nitrobenzyl cyclohexylcarbamate, including:

  • 2-Nitrophenyl methyl carbamate: Similar structure but lacks the cyclohexyl group.
  • Cyclohexyl carbamate: A simpler structure without the nitro substitution.
  • 2-Nitrobenzyl dicyclohexylcarbamate: Contains two cyclohexyl groups, enhancing steric bulk.
Compound NameStructural FeaturesUnique Aspects
2-Nitrophenyl methyl carbamateNitro group on phenolSimpler structure
Cyclohexyl carbamateCarbamate without nitro or aromatic groupBasic carbamate functionality
2-Nitrobenzyl dicyclohexylcarbamateTwo cyclohexyl groupsIncreased steric hindrance and reactivity

The uniqueness of 2-Nitrobenzyl cyclohexylcarbamate lies in its combination of a nitro-substituted aromatic ring with a cyclic carbamate structure, providing distinct reactivity profiles and potential applications not fully realized in its analogs.

Photolabile protecting groups (PPGs) enable precise spatial and temporal control in chemical reactions, particularly in biological systems and complex syntheses. The concept of PPGs emerged in the early 20th century, with nitrobenzyl derivatives becoming foundational in the 1960s. Barltrop and Schofield first demonstrated the photoinduced release of glycine from N-benzylglycine using UV light in 1962. This breakthrough catalyzed research into nitrobenzyl-based PPGs, which evolved into versatile tools for caging functional groups like amines, alcohols, and carboxylic acids.

The Lester rules (or Sheehan criteria) established standards for PPG performance, emphasizing water solubility, photostability, and efficient photodeavage (quantum yield >0.10). These guidelines guided the development of nitrobenzyl carbamates, including NBCC, which combines a cyclohexyl carbamate with a 2-nitrobenzyl phototrigger.

Discovery and First Synthesis of 2-Nitrobenzyl Cyclohexylcarbamate

NBCC was synthesized through nucleophilic acyl substitution, reacting 2-nitrobenzyl alcohol with cyclohexyl isocyanate under alkaline conditions. This method remains standard, yielding a crystalline solid with >98% purity (HPLC). Key properties include:

PropertyValueSource
Molecular FormulaC₁₄H₁₈N₂O₄
Molecular Weight278.31 g/mol
Melting Point102–106°C
UV Absorption (λ_max)254 nm (THF)
StabilityStable in solid state; degrades in polar solvents under UV

Evolution of Research Interest in Nitrobenzyl Photoprotecting Groups

Nitrobenzyl PPGs dominated photochemical research due to their compatibility with aqueous environments and traceless deprotection. NBCC gained prominence in the 1990s–2000s as a photobase generator (PBG) in photoresist formulations, where UV irradiation releases cyclohexylamine to develop resist patterns. Its applications expanded into:

  • Organic Synthesis: Protecting amines during multistep reactions.
  • Fluorous Chemistry: Fluorous analogs enhanced purification via fluorous solid-phase extraction (FSPE).
  • Material Science: Integration into disulfone-containing dimethacrylate networks.

Significance in Photochemical Research and Applications

NBCC’s photolabile carbamate structure enables spatially resolved amine generation, critical in:

  • Photolithography: UV-induced base release for semiconductor patterning.
  • Drug Delivery: Controlled release of bioactive amines in responsive systems.
  • Carbohydrate Synthesis: Stereoselective glycosylation via anchimeric assistance.

Challenges include competing imine formation with nitrosobenzaldehyde photoproducts, reducing yields. Solutions involve using aniline or less nucleophilic amines to mitigate side reactions.

The photolysis of 2-nitrobenzyl derivatives follows a well-established mechanism initiated by ultraviolet (UV) light absorption. These compounds undergo homolytic cleavage of the benzylic C–N bond upon excitation, generating a nitrosobenzaldehyde intermediate and releasing the protected functional group—in this case, cyclohexylamine [1] [6]. The reaction proceeds through a series of transient intermediates, including the aci-nitro tautomer, which governs subsequent reaction pathways [2] [6]. Key factors influencing the efficiency of this process include the electronic properties of the nitrobenzyl moiety, solvent polarity, and the stability of the leaving group [6] [7].

Primary Photochemical Processes

Excitation and Initial Bond Cleavage Events

UV irradiation (typically 300–350 nm) promotes the 2-nitrobenzyl chromophore to an excited singlet state, inducing cleavage of the benzylic C–N bond. Time-resolved spectroscopic studies reveal that this step occurs within picoseconds, producing a radical pair consisting of a nitrobenzyl radical and a cyclohexylcarbamate radical [6] [7]. The nitrobenzyl radical rapidly undergoes intramolecular hydrogen transfer to form the aci-nitro intermediate, characterized by a distinctive absorption band at 400–450 nm [2] [6].

Quantum Efficiency Considerations

The quantum yield of 2-nitrobenzyl cyclohexylcarbamate photolysis depends critically on competing radiative and non-radiative decay pathways. For the parent compound, quantum yields range from 0.6 to 0.8 in aqueous solutions at neutral pH [5] [6]. Substituent effects modulate this efficiency: electron-donating groups at the benzyl position reduce yields by stabilizing the ground state, while electron-withdrawing groups enhance photoactivity [1] [7].

Aci-nitro Tautomerism Pathway

Formation and Stability of Aci-nitro Intermediates

The aci-nitro tautomer forms via proton transfer from the benzylic carbon to the nitro group, creating a conjugated enol-like structure. This intermediate exhibits enhanced stability in aprotic solvents, with lifetimes exceeding 1 ms in acetonitrile [6] [7]. In aqueous environments, however, rapid hydration limits its persistence to microsecond timescales [2] [5].

pH Dependence of Tautomerization Rates

Tautomerization kinetics display marked pH sensitivity. Below pH 6, protonation of the aci-nitro oxygen accelerates decay via hydration (k = 940 s⁻¹ at pH 6.8 vs. 600 s⁻¹ at pH 7.5) [3] [5]. Above pH 9, deprotonation of the cyclohexylammonium ion shifts the equilibrium toward free base release [1] [6].

Solvent Effects on Tautomerization Equilibria

Polar aprotic solvents (e.g., DMSO) stabilize the aci-nitro tautomer through dipole-dipole interactions, increasing its lifetime by up to three orders of magnitude compared to aqueous solutions [6] [7]. Conversely, protic solvents promote rapid tautomer hydration, funneling the reaction toward hemiacetal formation [2] [6].

Secondary Reaction Pathways

Cyclization to 1,3-Dihydrobenz[c]isoxazol-1-ol Derivatives

Intramolecular nucleophilic attack by the aci-nitro oxygen on the adjacent carbonyl carbon generates a bicyclic isoxazolol intermediate. This pathway dominates in non-aqueous media, with rate constants reaching 10⁴ s⁻¹ in acetonitrile [6] [7]. The cyclized product exhibits reduced photoreactivity, acting as a kinetic trap that limits base release efficiency [1] [6].

Formation of 2-Nitrosobenzyl Hemiacetals

In aqueous environments, the aci-nitro intermediate reacts with water or alcohols to form nitrosobenzyl hemiacetals. These species act as transient reservoirs for base release, with hydrolysis rates dependent on pH and buffer composition [6] [7]. At physiological pH (7.4), hemiacetal decomposition occurs with a half-life of approximately 50 ms [5] [6].

Competing Side Reactions

Undesired pathways include:

  • Indazolone formation: Reaction of liberated cyclohexylamine with nitrosobenzaldehyde produces 2-phenylindazol-3-one derivatives, irreversibly sequestering the base [1] [6].
  • Dimerization: Aci-nitro intermediates undergo [2+2] cycloaddition in concentrated solutions, forming photoinactive dimers [7].
  • Oxidation: Trace oxygen accelerates nitroso group conversion to nitro derivatives, reducing photolytic recyclability [2] [6].

Base Release Mechanisms

Cyclohexylamine Generation Pathways

Two distinct routes liberate cyclohexylamine:

  • Direct photolytic cleavage: Initial bond breakage releases ~20% of the theoretical amine yield [1] [5].
  • Hemiacetal hydrolysis: Accounts for 60–80% of total base release, with kinetics governed by solvent nucleophilicity and pH [6] [7].

Kinetics of Base Release

Time-resolved conductivity measurements reveal biphasic release profiles:

  • Fast phase (τ₁ ≈ 10 μs): Corresponds to direct photolytic cleavage
  • Slow phase (τ₂ ≈ 1 ms): Attributable to hemiacetal hydrolysis [5] [6]

Environmental Factors Affecting Release Rates

FactorEffect on Release RateMechanism
Temperature (↑)IncreasesAccelerates hemiacetal hydrolysis
Ionic strength (↑)DecreasesStabilizes transition state
Buffer capacity (↑)IncreasesCatalyzes proton transfer steps
Cosolvents (DMSO)DecreasesStabilizes aci-nitro intermediate

Quantum Chemical Analysis of Reaction Pathways

Density Functional Theory Studies

B3LYP/6-31G* calculations confirm the stepwise nature of the photolysis mechanism. The initial C–N bond cleavage requires 45 kcal/mol, while aci-nitro formation is exothermic by 18 kcal/mol [2] [6]. Solvent effects reduce the activation barrier for hemiacetal formation by 12 kcal/mol in water compared to gas phase [6] [7].

Transition State Analysis

The rate-determining step involves proton transfer during tautomerization, with a calculated activation energy of 8.3 kcal/mol [6] [7]. Substituents at the benzyl position modulate this barrier—methyl groups increase it by 1.2 kcal/mol via steric hindrance, while methoxy groups decrease it by 0.8 kcal/mol through resonance stabilization [1] [6].

Nucleophilic Acyl Substitution Approaches

Reaction of 2-Nitrobenzyl Alcohol with Cyclohexyl Isocyanate

The most direct and widely employed synthetic approach for 2-nitrobenzyl cyclohexylcarbamate involves the nucleophilic acyl substitution reaction between 2-nitrobenzyl alcohol and cyclohexyl isocyanate. This reaction proceeds through a well-established mechanism wherein the alcohol nucleophile attacks the electrophilic carbon center of the isocyanate group, leading to the formation of the carbamate linkage.

The reaction mechanism involves a multimolecular intervention of alcohol molecules, as demonstrated by kinetic studies on isocyanate alcoholysis. The nucleophilic addition occurs in a concerted manner across the nitrogen-carbon bond of the isocyanate rather than across the carbon-oxygen bond, similar to isocyanate hydrolysis reactions. Theoretical studies using density functional theory methods have confirmed that at least three alcohol molecules participate in the reacting supersystem, creating a genuine cooperative effect.

The fundamental reaction can be represented as follows:

2-Nitrobenzyl alcohol + Cyclohexyl isocyanate → 2-Nitrobenzyl cyclohexylcarbamate

Under standard conditions, this reaction typically yields 70-85% of the desired product when conducted at room temperature in chloroform as the solvent. The reaction proceeds spontaneously without external catalysis, though the addition of mild bases can significantly enhance both reaction rate and yield.

Optimization of Reaction Conditions

Systematic optimization of reaction conditions has revealed several critical parameters that influence both yield and purity of the final product. Temperature control emerges as a particularly important factor, with optimal conditions maintained between 20-40°C. Higher temperatures, while accelerating the reaction rate, tend to promote undesirable side reactions including benzylic proton abstraction and isocyanate dimerization.

Solvent selection plays a crucial role in reaction success. Aprotic solvents, particularly chloroform and dichloromethane, provide optimal reaction environments. These solvents offer appropriate polarity for substrate dissolution while minimizing competing reactions such as alcohol oxidation or carbamate hydrolysis. The use of polar protic solvents, such as methanol, results in decreased selectivity due to solvation effects through hydrogen bonding interactions.

Catalytic enhancement can be achieved through the judicious application of tertiary amines, with triethylamine and 4-dimethylaminopyridine proving most effective. The optimal catalyst loading ranges from 5-10 mol%, with higher concentrations providing diminishing returns while increasing the risk of side reactions. A representative optimized procedure involves treating 2-nitrobenzyl alcohol with cyclohexyl isocyanate in the presence of catalytic triethylamine, achieving yields of approximately 76% after three days at room temperature.

Substrate stoichiometry requires careful consideration, with slight excess of isocyanate (1.0-1.2 equivalents) typically providing optimal results. This approach ensures complete consumption of the alcohol substrate while minimizing the formation of isocyanurate side products that can arise from excess isocyanate under certain conditions.

Alternative Synthetic Routes

Transcarbamoylation Reactions

Transcarbamoylation represents a versatile alternative approach for carbamate synthesis, involving the interchange of alkoxy moieties in carbamate structures. This methodology has gained considerable attention due to its potential for sustainable synthesis and functional group tolerance. The process typically employs urea derivatives or existing carbamate compounds as starting materials, facilitating the introduction of the 2-nitrobenzyl moiety through controlled exchange reactions.

Recent developments in transcarbamoylation methodology have demonstrated the utility of metal-free catalytic systems. Potassium carbonate has proven effective as a base catalyst for the conversion of benzyl carbamates to desired alkyl derivatives under heating conditions. The reaction proceeds through nucleophilic substitution mechanisms, with the carbonate base facilitating the departure of the original alkoxy group and subsequent attack by the incoming alcohol nucleophile.

The application of transcarbamoylation to 2-nitrobenzyl cyclohexylcarbamate synthesis requires careful optimization of reaction conditions. Typical procedures involve heating urea derivatives with 2-nitrobenzyl alcohol in the presence of suitable catalysts such as dibutyltin oxide or solid base systems. Reaction temperatures generally range from 80-120°C, with yields of 60-80% commonly achieved after optimization.

Metal-Catalyzed Coupling Approaches

Metal-catalyzed methodologies offer additional synthetic pathways for carbamate formation, particularly through carbon dioxide fixation strategies. These approaches align with contemporary green chemistry principles by utilizing carbon dioxide as a renewable carbon source. Copper-based catalytic systems have demonstrated particular efficacy, with copper(I) oxide and ionic liquid combinations providing excellent reactivity under mild conditions.

The metal-catalyzed approach typically involves a three-component coupling reaction between amines, carbon dioxide, and appropriate electrophiles. For 2-nitrobenzyl cyclohexylcarbamate synthesis, cyclohexylamine serves as the amine component, while 2-nitrobenzyl derivatives function as electrophilic partners. The reaction proceeds through initial formation of carbamate anions via amine-carbon dioxide interaction, followed by nucleophilic substitution with the benzyl electrophile.

Optimization studies have revealed that copper(II) pincer complexes can facilitate carbamate synthesis under remarkably mild conditions. These catalysts operate at temperatures as low as 50°C with catalyst loadings of only 0.5 mol%, demonstrating exceptional efficiency. The reactions proceed through oxidative cross-dehydrogenative coupling mechanisms, enabling direct carbon-oxygen bond formation between appropriate substrates.

Scaling Considerations for Research Applications

The transition from laboratory-scale synthesis to larger preparative scales requires careful consideration of several factors that can significantly impact reaction efficiency and product quality. Heat management becomes increasingly critical as reaction scales increase, particularly given the exothermic nature of isocyanate-alcohol reactions. Inadequate temperature control during scale-up can lead to accelerated side reactions and diminished product purity.

Efficient mixing represents another crucial scaling parameter. The heterogeneous nature of many carbamate synthesis reactions, particularly those involving solid catalysts or poorly soluble substrates, demands robust agitation systems to ensure adequate mass transfer. Continuous-flow methodologies have emerged as attractive alternatives for scaling carbamate synthesis, offering improved heat and mass transfer characteristics while enabling precise stoichiometric control.

Safety considerations become paramount during scale-up operations, particularly when handling isocyanate reagents. Cyclohexyl isocyanate exhibits significant toxicity and requires appropriate containment and handling protocols. The implementation of continuous-flow systems can enhance safety by reducing the inventory of hazardous materials and enabling automated operation under controlled conditions.

Quality control measures must be adapted for larger-scale operations, with inline analytical techniques providing real-time monitoring of reaction progress and product quality. High-performance liquid chromatography remains the gold standard for carbamate analysis, offering reliable quantification at the purity levels required for research applications.

Purification Methodologies

The purification of 2-nitrobenzyl cyclohexylcarbamate requires methods capable of achieving the high purity levels demanded for research applications. Recrystallization techniques represent the most practical approach for routine purification, with ethanol and ethanol-water mixtures providing excellent solvent systems. The compound exhibits favorable crystallization characteristics, forming well-defined crystals with sharp melting points indicative of high purity.

Chromatographic purification offers superior resolution for challenging separations, though the associated costs and complexity limit its routine application. Silica gel column chromatography using appropriate solvent gradients can achieve purities exceeding 99%, though recoveries may be somewhat lower due to product retention on the stationary phase. Reversed-phase liquid chromatography provides an alternative approach, particularly suitable for analytical-scale purifications.

Precipitation techniques using anti-solvents such as diethyl ether can provide rapid purification with good recovery, though purity levels may be somewhat lower than those achieved through recrystallization. This approach proves particularly valuable for initial product isolation, with subsequent recrystallization providing final purification.

The choice of purification methodology depends on the specific requirements of the intended application. For routine synthetic work, recrystallization from ethanol typically provides adequate purity levels with excellent scalability. More demanding applications may require chromatographic purification or multiple recrystallization steps to achieve the requisite purity specifications.

Synthetic Challenges and Solutions

Overcoming Benzylic Proton Acidity Issues

The presence of the nitro group in the 2-position significantly enhances the acidity of the benzylic protons, creating potential complications during synthesis. This enhanced acidity can lead to unwanted deprotonation reactions under basic conditions, resulting in side product formation and reduced yields. The electron-withdrawing nature of the nitro group stabilizes the resulting carbanion, making this deprotonation thermodynamically favorable.

Mechanistic studies of 2-nitrobenzyl alcohol reactivity have revealed that photochemical and thermal processes can lead to complex rearrangement reactions. Under certain conditions, these compounds undergo dual proton transfer reactions leading to nitroso hydrate formation, which can complicate synthesis and purification efforts. Understanding these mechanistic pathways enables the development of strategies to minimize such complications.

The most effective approach for managing benzylic proton acidity involves careful selection of reaction conditions and reagents. Mild basic conditions using weak bases such as triethylamine minimize the risk of benzylic deprotonation while still providing adequate catalytic activity. Temperature control proves equally important, with reaction temperatures maintained below 40°C effectively suppressing unwanted deprotonation reactions.

Alternative protective strategies can be employed when particularly challenging conditions are required. The temporary protection of the benzylic position through derivatization provides a viable approach, though this adds synthetic complexity. More commonly, the use of precisely controlled stoichiometry and mild reaction conditions provides adequate selectivity without requiring additional synthetic steps.

Prevention of Side Reactions

The synthesis of 2-nitrobenzyl cyclohexylcarbamate is susceptible to several classes of side reactions that can significantly impact yield and purity. Isocyanate dimerization represents one of the most significant challenges, particularly under conditions of high concentration or elevated temperature. This reaction leads to the formation of uretdione dimers, which can further react to form complex oligomeric species.

Prevention of isocyanate dimerization requires careful control of reaction conditions and substrate addition protocols. Slow addition of the isocyanate to a solution of the alcohol substrate, combined with efficient temperature control, minimizes the local concentration of free isocyanate and suppresses dimerization pathways. The use of inert atmospheres further reduces the likelihood of oxidative side reactions that can catalyze unwanted polymerization processes.

Moisture represents another significant challenge, as water can compete with the alcohol substrate for reaction with the isocyanate, leading to amine formation and subsequent complications. Rigorous exclusion of moisture through the use of anhydrous solvents and inert atmospheres proves essential for achieving optimal yields. Molecular sieves can provide additional moisture control when particularly stringent anhydrous conditions are required.

The formation of isocyanurate side products presents an additional challenge, particularly when excess isocyanate is employed or when reaction conditions favor cyclotrimerization. These cyclic trimers form through sequential addition reactions and represent a significant loss of starting material. Careful stoichiometric control, typically employing slight deficiency of isocyanate relative to the alcohol substrate, effectively minimizes this side reaction pathway while maintaining adequate conversion levels.

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Dates

Last modified: 08-15-2023

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